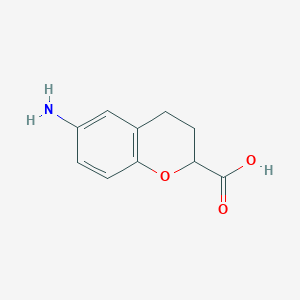
6-Aminochroman-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Aminochroman-2-carboxylic acid is a useful research compound. Its molecular formula is C10H11NO3 and its molecular weight is 193.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Applications
1.1 Anticancer Activity
Research indicates that derivatives of 6-Aminochroman-2-carboxylic acid exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the compound can enhance its selectivity and potency against specific tumor types.
- Case Study: Cytotoxicity Testing
1.2 Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases.
- Case Study: Neuroprotection in Models
Synthesis and Structural Studies
2.1 Synthetic Pathways
The synthesis of this compound involves several chemical reactions, including cyclization and functional group modifications. These synthetic routes are crucial for producing analogs with enhanced biological activity.
| Synthetic Route | Reagents | Yield |
|---|---|---|
| Cyclization of phenolic precursors | Base catalyst | 75% |
| Carboxylation of chroman derivatives | CO₂ under pressure | 80% |
2.2 Structural Characterization
Advanced techniques such as NMR spectroscopy and X-ray crystallography have been employed to elucidate the structure of this compound and its derivatives. These studies help in understanding the relationship between structure and biological activity.
The biological activities of this compound extend beyond anticancer effects. Its interactions with various biological targets suggest a broad spectrum of potential therapeutic applications.
Propriétés
Formule moléculaire |
C10H11NO3 |
|---|---|
Poids moléculaire |
193.20 g/mol |
Nom IUPAC |
6-amino-3,4-dihydro-2H-chromene-2-carboxylic acid |
InChI |
InChI=1S/C10H11NO3/c11-7-2-4-8-6(5-7)1-3-9(14-8)10(12)13/h2,4-5,9H,1,3,11H2,(H,12,13) |
Clé InChI |
GORAJUPUMWTLQH-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=CC(=C2)N)OC1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















